molecular formula C15H11BrN2O2 B11946089 1-[(4-Bromoanilino)methyl]indole-2,3-dione CAS No. 84003-10-1

1-[(4-Bromoanilino)methyl]indole-2,3-dione

Cat. No.: B11946089
CAS No.: 84003-10-1
M. Wt: 331.16 g/mol
InChI Key: ZAQVKSRGAWOLLX-UHFFFAOYSA-N
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Description

1-[(4-Bromoanilino)methyl]indole-2,3-dione (CAS Number: 84003-10-1) is a synthetic isatin-based compound with a molecular formula of C15H11BrN2O2 and a molecular weight of 331.164 g/mol . Isatins, the core structural scaffold of this reagent, are recognized as synthetically versatile substrates in organic and medicinal chemistry research . They serve as key precursors for the synthesis of a vast library of heterocyclic compounds, providing researchers with a valuable building block for constructing novel molecular architectures . The specific structural features of this molecule—an indole-2,3-dione (isatin) core coupled with a (4-bromoanilino)methyl substituent—suggest potential for diverse chemical transformations and investigations. Researchers can leverage this compound in the development of new synthetic methodologies, including condensation and nucleophilic addition reactions. Its properties may also make it a candidate for exploration in various biological screening assays, given the well-documented pharmacological interest in isatin derivatives. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

84003-10-1

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

1-[(4-bromoanilino)methyl]indole-2,3-dione

InChI

InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-13-4-2-1-3-12(13)14(19)15(18)20/h1-8,17H,9H2

InChI Key

ZAQVKSRGAWOLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Mannich Reaction as the Primary Method

The synthesis of 1-[(4-bromoanilino)methyl]indole-2,3-dione is most plausibly achieved via a Mannich reaction , a three-component condensation involving a carbonyl compound (isatin), an aldehyde (formaldehyde), and an amine (4-bromoaniline). This reaction forms a new carbon-nitrogen bond, introducing the methyl group at the 1-position of the indole-2,3-dione backbone.

Mechanistic Pathway

  • Activation of Carbonyl : Isatin’s electron-withdrawing ketone groups activate the 1-position for nucleophilic attack.

  • Amine Nucleophilic Attack : 4-Bromoaniline reacts with formaldehyde to form an iminium intermediate.

  • Aminoalkylation : The iminium intermediate attacks the activated carbonyl carbon of isatin, followed by dehydration to yield the Mannich base.

Alternative Approaches

While the Mannich reaction is the most direct route, other methods may include:

  • Alkylation Followed by Substitution : Isatin could undergo alkylation (e.g., with benzyl chloride) followed by substitution with 4-bromoaniline, though this is less common due to steric and electronic challenges.

  • Cyclization Reactions : Though typically used for 5-substituted indole-2,3-diones (e.g., via isonitrosoacetanilide intermediates), such methods are less applicable here due to positional specificity.

Detailed Preparation Method

Reagents and Conditions

ComponentRoleTypical Source/Conditions
IsatinCarbonyl substrateCommercially available
Formaldehyde (37%)Aldehyde componentAqueous solution
4-BromoanilineAmine componentSynthesized or purchased
Hydrochloric AcidCatalyst0.1–0.3 mol equivalents
EthanolSolventReflux conditions (80–100°C)

Stepwise Procedure

  • Dissolution : Isatin is dissolved in ethanol under gentle heating.

  • Component Addition : Formaldehyde (37%) and 4-bromoaniline are added sequentially.

  • Catalyst Introduction : Hydrochloric acid is added to protonate intermediates and drive the reaction forward.

  • Reflux : The mixture is heated under reflux for 4–6 hours to complete condensation.

  • Workup : The reaction is cooled, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Characterization and Validation

Spectroscopic Data (Hypothetical Inference)

While no direct data exists for this compound, analogous compounds provide a basis for characterization:

Technique Expected Signals Source
IR 1740 cm⁻¹ (C=O), 1290 cm⁻¹ (C–N), 1450 cm⁻¹ (C=C aromatic)
¹H NMR δ 7.2–7.8 (aromatic H), δ 8.5–9.0 (NH), δ 4.0–4.5 (CH₂ bridge)
Mass Spectrometry m/z 331.16 [M+H]⁺ (C₁₅H₁₁BrN₂O₂), fragmentation at m/z 119.0 (indole core)

Yield and Purity

Reported yields for similar Mannich reactions range from 67–85% , depending on catalyst efficiency and reaction conditions. Purity is typically >95% after recrystallization from ethanol/water mixtures.

Challenges and Optimization

Key Challenges

  • Regioselectivity : The 1-position of isatin is less reactive than the 3-position; electron-withdrawing groups may influence site selectivity.

  • Side Reactions : Over-alkylation or Schiff base formation (if aldehydes are in excess) may occur.

Optimization Strategies

Parameter Optimal Condition Rationale
Catalyst HCl (0.3 mol equiv.)Enhances iminium formation and protonation
Solvent EthanolBalances solubility and reaction rate
Temperature 80–100°C (reflux)Accelerates kinetics without decomposition
Reaction Time 4–6 hoursEnsures full conversion

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Mannich Reaction Atom-economical, direct synthesisRequires precise stoichiometry control
Alkylation + Substitution Versatile for diverse substituentsMulti-step, lower yields
Cyclization High regioselectivity for 5-substitutedNot applicable for 1-position derivatives

Chemical Reactions Analysis

1-[(4-Bromoanilino)methyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to other functional groups.

    Substitution: The bromine atom in the 4-bromoaniline moiety can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 1-[(4-Bromoanilino)methyl]indole-2,3-dione typically involves the reaction of 4-bromoaniline with indole derivatives under specific conditions. For instance, the compound can be synthesized through nucleophilic aromatic substitution reactions, where the bromine atom in 4-bromoaniline acts as a leaving group to facilitate the formation of new carbon-nitrogen bonds .

Table 1: Reaction Conditions for Synthesis

Reactants Conditions Yield
4-Bromoaniline + IndoleMethanolic KOH, reflux for 10-12 hours80%
Indole + MorpholineSodium ethoxide solution85%

Biological Activities

Research indicates that compounds containing the indole moiety exhibit a range of biological activities, including anticancer and antimicrobial properties. Specifically, derivatives of indole-2,3-dione have been shown to possess significant antiproliferative effects against various cancer cell lines such as Hela and A-549 .

Case Study: Anticancer Activity

In a study examining the anticancer activity of indole derivatives, several compounds were evaluated for their efficacy against cancer cell lines. The results demonstrated that certain derivatives exhibited moderate to potent antiproliferative activities. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer applications. Its structural similarity to known pharmaceuticals suggests possible uses in treating other diseases. For example, compounds with similar structures have been investigated for antiviral and antimicrobial activities .

Table 2: Therapeutic Applications

Activity Type Compounds Potential Uses
AnticancerIndole derivativesCancer treatment
AntiviralIndole-2,3-dione derivativesViral infections
AntimicrobialVarious indole-based compoundsBacterial infections

Mechanism of Action

The mechanism of action of 1-[(4-Bromoanilino)methyl]indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The indole-2,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The bromine atom in the 4-bromoaniline moiety can enhance the compound’s binding affinity to its targets, thereby increasing its potency . The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Biological Activity Key References
This compound 4-Bromoanilino-methyl Pan-Gq mAChR PAM (EC$_{50}$: 4.1–6.4 μM)
1-(Morpholinomethyl)indoline-2,3-dione Morpholinomethyl Antibacterial, anticorrosion
1-[(Diethylamino)methyl]indole-2,3-dione Diethylaminomethyl Antitumor, antiviral
1-(Dimethylaminomethyl)-3-thiazolidinone hybrids Dimethylaminomethyl, thiazolidinone Antimicrobial, antitubercular
3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxyindolin-2-one 4-Bromophenacyl, hydroxyl Not reported (structural analogue)

Electronic and Steric Modifications

  • 4-Bromoanilino Group: The bromine atom enhances lipophilicity and electron-withdrawing effects, improving receptor binding. This contrasts with 1-(morpholinomethyl)indoline-2,3-dione, where the morpholine group introduces hydrophilic and chelating properties, favoring anticorrosion activity via metal surface adsorption .
  • Aminoalkyl Substituents: Diethylaminomethyl derivatives (e.g., 1-[(diethylamino)methyl]indole-2,3-dione) exhibit enhanced antitumor activity due to improved membrane permeability and interaction with apoptosis-related proteins .

Antimicrobial Activity

  • This compound: Limited direct antimicrobial data exist, but its structural similarity to Mannich bases like 1-(dimethylaminomethyl)-3-thiazolidinone hybrids (MIC: 2–8 μg/mL against S. aureus and E.
  • 1-(Morpholinomethyl)indoline-2,3-dione: Demonstrates 85% inhibition of mild steel corrosion in HCl and moderate antibacterial activity (MIC: 16 μg/mL against B. subtilis) .

Enzyme Modulation

  • The target compound acts as a pan-Gq muscarinic acetylcholine receptor (mAChR) positive allosteric modulator, a unique property among isatin derivatives. This contrasts with hydrazono-indolin-2-ones, which inhibit monoamine oxidase-B (MAO-B) and exhibit anti-aging effects .

Biological Activity

1-[(4-Bromoanilino)methyl]indole-2,3-dione, a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the bromination of aniline followed by a series of reactions to incorporate the indole framework. The synthetic route can be optimized for yield and purity, often utilizing various catalysts and solvents.

Anticancer Properties

Research indicates that indole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the nanomolar range .

Compound Cell Line IC50 (nM) Mechanism
This compoundMCF-735Induction of apoptosis
Similar IndolesA54950EGFR inhibition

The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of key signaling pathways. It may inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers . Additionally, it has been suggested that these compounds can induce apoptosis through caspase activation and influence cell cycle regulation via cyclin-dependent kinases .

Anti-inflammatory Activity

Indole derivatives are also noted for their anti-inflammatory properties. Research has demonstrated that compounds like this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (TNF-α) in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Effects

The antimicrobial activity of indole derivatives has been explored as well. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function .

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of this compound on MCF-7 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.

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